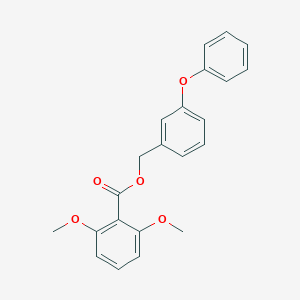![molecular formula C19H26N2O B255488 2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, also known as TMQ, is a quinoline derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has shown promising results in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol exerts its effects through various mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of neuronal function. This compound has been shown to interact with various enzymes and receptors in the body, including the NMDA receptor, the AMPA receptor, and the COX-2 enzyme.
Biochemical and Physiological Effects:
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the modulation of inflammatory pathways, and the regulation of neuronal function. This compound has also been shown to have potential applications in the treatment of various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol has several advantages for laboratory experiments, including its ease of synthesis, its stability, and its potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, including the development of new synthesis methods, the investigation of its potential therapeutic applications in various diseases and conditions, and the exploration of its interactions with other compounds and receptors in the body. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Synthesemethoden
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol can be synthesized using various methods, including the Pictet-Spengler reaction, the Skraup synthesis, and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid. The Friedlander synthesis involves the condensation of an amine with a carbonyl compound in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and physiology. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for various diseases and conditions.
Eigenschaften
Produktname |
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol |
|---|---|
Molekularformel |
C19H26N2O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2,7,8-trimethyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H26N2O/c1-12-7-9-21(10-8-12)11-17-15(4)20-18-14(3)13(2)5-6-16(18)19(17)22/h5-6,12H,7-11H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
GRWJFZQQEYSHTE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C |
Kanonische SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)


![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)